(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one
Description
The compound (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one is a quinazolinone derivative featuring a 6-iodo substitution on the quinazolinone core and an (E)-configured styryl group at position 2, linked to a benzo[d][1,3]dioxole moiety. This structure combines halogenated and heterocyclic motifs, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde derivatives under iodine-mediated conditions, followed by functionalization .
Properties
Molecular Formula |
C17H11IN2O3 |
|---|---|
Molecular Weight |
418.18 g/mol |
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H11IN2O3/c18-11-3-4-13-12(8-11)17(21)20-16(19-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b6-2+ |
InChI Key |
GGMKRRJLDQIHCK-QHHAFSJGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Vinylation: The benzo[d][1,3]dioxole is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group.
Iodination: The resulting intermediate is iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Quinazolinone Formation: The final step involves the cyclization of the intermediate with an appropriate amine to form the quinazolinone core.
Industrial Production Methods
Industrial production of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the vinyl group to an ethyl group.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Ethyl-substituted quinazolinone.
Substitution: Quinazolinone derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Target Compound :
- Key Steps: Cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde derivatives (e.g., benzo[d][1,3]dioxol-5-yl-vinyl aldehyde) in ethanol under reflux with molecular iodine (7 hours), followed by POCl3-mediated aromatization .
- Catalysts : Molecular iodine for cyclization; POCl3 for chlorination.
Analogues :
2-Aryl-6-Iodoquinazolin-4(3H)-ones (e.g., 2-phenyl-6-iodoquinazolin-4(3H)-one) :
- Synthesized similarly using substituted benzaldehydes (e.g., nitro, bromo, or methoxy groups). Reaction conditions vary slightly (e.g., extended reflux time for electron-withdrawing substituents) .
Benzo[d]imidazole Derivatives (e.g., 4d–4f in ): Synthesized via multi-step routes involving thiomethylation and nucleophilic substitution. Unlike the target compound, these lack the quinazolinone core but share benzo[d][1,3]dioxole substituents .
6-Amino-3-Benzylquinazolin-4(3H)-one (): Features an amino group at position 6 and a benzyl group at position 3. Synthesized via reductive amination, differing significantly from the iodine-mediated cyclocondensation used for the target compound .
Structural and Physicochemical Properties
Reactivity and Functionalization
- Target Compound : The 6-iodo group enables cross-coupling reactions (e.g., Suzuki, Heck), while the styryl group allows for further conjugation or cycloaddition. POCl3 treatment converts the 4(3H)-one to a chloro derivative for nucleophilic substitution .
- Analogues: 6-Bromo Derivatives: Exhibit slower coupling kinetics compared to iodo analogues due to lower electrophilicity. 6-Amino Derivatives (): The amino group facilitates acetylation or sulfonation but lacks halogen-based reactivity . Benzo[d]imidazoles (): The 5-fluoro substituent enhances metabolic stability but reduces electrophilic aromatic substitution activity .
Biological Activity
The compound (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one is a synthetic derivative with potential pharmaceutical applications. Its structure combines a quinazolinone core with a benzo[d][1,3]dioxole moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name reflects its complex structure. The presence of iodine in the quinazolinone ring is notable for its potential influence on biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many quinazolinone derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Some studies suggest that the benzo[d][1,3]dioxole moiety may enhance anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar frameworks have been reported to possess anti-inflammatory properties.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that derivatives of quinazolinones exhibited significant antibacterial effects. The minimum inhibitory concentrations (MICs) were determined for several compounds, indicating their effectiveness against pathogens such as Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | MBC (µM) |
|---|---|---|
| Compound A | 16 | 16 |
| Compound B | 32 | 32 |
| Compound C | 64 | 128 |
| (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one | TBD | TBD |
Note: TBD = To Be Determined based on further experimental data.
Anticancer Activity
The anticancer potential of the compound was assessed through various assays. In vitro studies demonstrated that it could induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Study: In Vitro Analysis
In a controlled study involving human cancer cell lines, exposure to the compound resulted in:
- Cell Viability Reduction : A significant decrease in viable cells was noted after treatment, particularly at higher concentrations.
- Apoptotic Induction : Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment with the compound.
Anti-inflammatory Effects
The compound's anti-inflammatory activity was evaluated using models of inflammation. Results indicated that it could inhibit pro-inflammatory cytokines and reduce edema in animal models.
Mechanistic Insights
The anti-inflammatory effects are hypothesized to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
